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Executive Summary

G protein-coupled receptor 61 (GPR61) is an orphan receptor that is emerging as a significant
player in the regulation of energy homeostasis and the pathophysiology of metabolic diseases,
particularly obesity. Predominantly expressed in the central nervous system, including key
appetite-regulating centers of the hypothalamus, GPR61 exhibits constitutive activity, signaling
through the Gsa subunit to stimulate cyclic AMP (cAMP) production. This technical guide
synthesizes the current understanding of GPR61's role in metabolic diseases, presenting key
experimental findings, detailed methodologies, and visualizing its signaling pathways. The
evidence strongly suggests that GPR61 is a potential therapeutic target for metabolic
disorders, with loss-of-function mutations associated with severe obesity and GPR61-deficient
mice exhibiting a hyperphagic and obese phenotype.

Introduction to GPR61

GPR61 is a class A orphan G protein-coupled receptor, meaning its endogenous ligand has not
yet been definitively identified. It is most closely related to biogenic amine receptors and is
primarily expressed in the brain, with notable concentrations in the hypothalamus, a critical
region for the regulation of food intake and energy expenditure.[1][2][3] The constitutive, or
ligand-independent, activity of GPR61 is a key feature of its function.[4][5]
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GPR61 Signaling Pathway

GPRG61 functions as a constitutively active receptor that couples to the stimulatory G protein
(Gsa).[2][4] This activation of Gsa leads to the stimulation of adenylyl cyclase, which in turn
catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4] Elevated intracellular cAMP levels
then activate downstream effectors, most notably Protein Kinase A (PKA), which can
phosphorylate a variety of cellular substrates to elicit a physiological response. The N-terminal
domain of GPR61 has been shown to be essential for its constitutive activity, potentially acting
as a tethered intramolecular ligand.[5][6]
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Figure 1: GPR61 Constitutive Signaling Pathway.

Role in Metabolic Regulation: Evidence from In Vivo

and Human Studies
GPR61-Deficient Mouse Models

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b12375188?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Studies utilizing GPR61 knockout (KO) mice have provided pivotal insights into its physiological
role. These mice exhibit a distinct metabolic phenotype characterized by:

» Hyperphagia and Obesity: GPR61-deficient mice display a significant increase in food intake
(hyperphagia) which leads to a heavier body weight compared to their wild-type
counterparts.[7][8][9]

 Increased Adiposity: The obesity in these mice is associated with an increase in visceral fat
pad weight.[8]

e Metabolic Dysregulation: GPR61 KO mice show elevated levels of plasma leptin and insulin,
and increased liver triglyceride content.[8][9]

» Altered Hypothalamic Gene Expression: The hypothalamus of GPR61-deficient mice shows
significantly lower mRNA levels of pro-opiomelanocortin (POMC) and brain-derived
neurotrophic factor (BDNF), two key regulators of appetite and energy balance.[8][9]

It is important to note that despite extensive searches, the full text of the primary study by
Nambu et al. (2011) detailing the quantitative data for these findings was not publicly
accessible. Therefore, the following table summarizes the qualitative findings.
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Observation in GPR61-

Parameter Deficient Mice vs. Wild- Reference
Type
Food Intake Markedly in.creased ]
(Hyperphagia)
Body Weight Heavier [71[81I9]
Visceral Fat Pad Weight Increased [8]
Liver Weight Increased [8]
Liver Triglyceride Content Increased [8]
Plasma Leptin Increased [819]
Plasma Insulin Increased [819]
Hypothalamic POMC mRNA Significantly lower [8][9]
Hypothalamic BDNF mRNA Significantly lower [819]
Oxygen Consumption Not significantly different [8]
Body Temperature Not significantly different [8]
Locomotor Activity Not significantly different [8]

Human Genetic Studies

Evidence from human genetics further implicates GPR61 in metabolic diseases. A study on
severely obese individuals identified 34 missense mutations in the GPR61 gene that were
present with a much higher frequency compared to the general population.[1][4][10] The
cumulative sum of these mutations was higher than that for the well-established obesity-related
gene, melanocortin 4 receptor (MC4R).[1][4] In vitro analysis of these mutations revealed that
several of them, particularly R236C, resulted in a loss of function due to reduced constitutive
activity of the receptor.[1]

Key Experimental Protocols
In Vitro Characterization of GPR61 Mutations
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The following protocols are based on the methodologies described by Tsang et al. (2024) for
the functional analysis of GPR61 mutations.[10]

This assay measures the ligand-independent (constitutive) cAMP production by GPR61 and its
mutants.

e Cell Culture and Transfection: HEK293A cells are transiently transfected with a plasmid
encoding the GPR61 construct (wild-type or mutant) and an EPAC-based FRET biosensor
for cAMP.

o Cell Seeding: Transfected cells are seeded into 96-well plates.
e Assay Procedure:
o 24 hours post-transfection, cells are washed with Hanks' Balanced Salt Solution (HBSS).

o FRET measurements are performed using a microplate reader with appropriate filters for
the FRET pair (e.g., CFP excitation and YFP emission).

o An increase in the FRET ratio indicates a decrease in intracellular cAMP levels.

o Data Analysis: The FRET ratio of cells expressing mutant GPR61 is compared to that of cells
expressing wild-type GPR61 to determine the effect of the mutation on constitutive cAMP
production.

Preparation Assay Analysis

HEK293A cells co-transfected with
GPR61 construct and FRET sensor

Seed cells into Wash cells n | Measure FRET signal Compare FRET ratios a | Determine effect on
96-well plate with HBSS =1 in microplate reader (Mutant vs. Wild-Type) "1 cAMP production

\

Click to download full resolution via product page
Figure 2: Workflow for CAMP FRET Assay.

This assay directly measures the activation of the Gs protein by GPR61.
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e Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the
interaction between Gsa and Gy subunits. A Renilla luciferase (Rluc) is fused to one subunit
and a fluorescent protein (e.g., Venus) to another. Activation of the G protein leads to a
conformational change and a decrease in the BRET signal.[11]

o Cell Culture and Transfection: HEK293A cells are co-transfected with plasmids for the
GPR61 construct, Rluc-fused Gas, and Venus-fused G3 and Gy subunits.

o Cell Seeding: Transfected cells are seeded into 96-well plates.
e Assay Procedure:

o 24 hours post-transfection, the BRET substrate (e.g., coelenterazine h) is added to the
cells.

o Luminescence is measured at two wavelengths corresponding to the donor (Rluc) and
acceptor (Venus) emission peaks.

» Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A lower
BRET ratio for a mutant compared to wild-type GPR61 indicates a reduction in constitutive
Gs protein activation.

Preparation Assay Analysis

HEK293A cells co-transfected with > Seed cells into » Add BRET > Measure luminescence at » > Compare BRET ratios > Determine effect on
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Figure 3: Workflow for Gs Protein BRET Assay.

Therapeutic Potential and Future Directions

The existing data strongly position GPR61 as a promising therapeutic target for metabolic
diseases. The hyperphagic and obese phenotype of GPR61 knockout mice suggests that
agonists of GPR61 could potentially reduce food intake and body weight. Conversely, the
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association of loss-of-function mutations with severe obesity in humans reinforces this
hypothesis.[1][4]

Future research should focus on several key areas:

o Deorphanization of GPR61: The identification of the endogenous ligand for GPR61 would be
a major breakthrough, enabling a more precise understanding of its physiological regulation
and facilitating the development of targeted therapeutics.

e Elucidation of Downstream Pathways: While the Gs-cAMP-PKA pathway is established, a
deeper investigation into the downstream targets of PKA in the context of GPR61 signaling in
hypothalamic neurons is needed to fully understand its role in appetite regulation.

o Development of Small Molecule Modulators: The discovery of potent and selective small-
molecule agonists or inverse agonists for GPR61 is a critical step towards its validation as a
drug target.[12]

 In-depth Phenotyping of GPR61-deficient Models: Further characterization of GPR61
knockout models on different dietary backgrounds and at different ages will provide a more
comprehensive understanding of its role in the development and progression of metabolic
diseases.

Conclusion

GPRG61 is a constitutively active orphan GPCR with a critical role in the central regulation of
energy homeostasis. Evidence from both animal models and human genetics strongly links
GPR61 dysfunction to obesity and metabolic dysregulation. Its established signaling pathway
through Gs and cAMP, coupled with its expression in key appetite-regulating brain regions,
makes it an attractive target for the development of novel therapeutics for obesity and other
metabolic disorders. Further research into its endogenous ligands and downstream signaling
pathways will be crucial to fully unlock its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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